

Spectroscopic Characterization Guide: Ethyl 3-bromo-5-methoxybenzoate

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Compound of Interest

Compound Name: Ethyl 3-bromo-5-methoxybenzoate

CAS No.: 1095274-93-3

Cat. No.: B3081062

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Executive Summary & Strategic Context

Ethyl 3-bromo-5-methoxybenzoate (CAS: 1095274-93-3) serves as a critical scaffold in the synthesis of biaryl pharmaceuticals via Suzuki-Miyaura coupling and as a precursor for heterocycle formation. Its structural integrity is defined by the precise meta-positioning of the bromine and methoxy substituents relative to the ethyl ester.

In drug development pipelines, the primary quality control (QC) challenge is not merely confirming identity, but distinguishing this scaffold from its regioisomers (e.g., Ethyl 2-bromo-5-methoxybenzoate) and hydrolytic impurities (3-bromo-5-methoxybenzoic acid).

This guide provides a comparative spectroscopic analysis, establishing a self-validating protocol to confirm the 3,5-disubstitution pattern and ensure reagent purity.

Comparative Analysis of Characterization Techniques

The following table evaluates spectroscopic methods based on their utility for this specific compound.

| Technique | Primary Utility | Performance vs. Alternatives | Critical Limitation |
|---------------------|-------------------------------|--|---|
| ¹ H NMR | Regio-isomer Differentiation | Superior. Unambiguously distinguishes 3,5-substitution (meta-coupling only) from 2,5- or 3,4-isomers (ortho-coupling). | Requires ~5-10 mg sample; solvent dependent shifts. |
| ¹³ C NMR | Carbon Framework Verification | High. Confirms the number of unique carbons (10 signals). Distinguishes ester vs. acid carbonyls. | Lower sensitivity; longer acquisition for quaternary carbons (C-Br, C-OMe). |
| FT-IR | Functional Group ID | Moderate. Rapidly confirms Ester (C=O) and Ether (C-O) presence. | Cannot easily distinguish regioisomers (e.g., 3-bromo vs 2-bromo). |
| GC-MS / LC-MS | Halogen Confirmation | Essential. The 1:1 isotopic doublet () confirms monobromination. | Does not provide positional information (regiochemistry). |

Detailed Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm the meta-substitution pattern. Solvent: CDCl₃ (Deuterated Chloroform) is the standard.^{[1][2]} DMSO-d₆ is an alternative if solubility is poor, but CDCl₃ provides sharper resolution for coupling constants.

1H NMR (400 MHz, CDCl₃) - Predicted & Rationalized

The aromatic region is the diagnostic fingerprint. A 3,5-disubstituted benzene ring possesses three non-equivalent protons that are all meta to each other.

| Proton Assignment | Chemical Shift (, ppm) | Multiplicity | -Coupling (Hz) | Structural Logic |
|-----------------------------|-------------------------|--------------|----------------|---|
| H-2 | 7.65 - 7.75 | dd or t | | Most deshielded. Flanked by two Electron Withdrawing Groups (Ester & Br). |
| H-6 | 7.45 - 7.55 | dd or t | | Ortho to Ester (EWG), but Ortho to OMe (EDG). Shielding from OMe offsets Ester deshielding. |
| H-4 | 7.10 - 7.20 | dd or t | | Most shielded aromatic. Flanked by Br and OMe, distal to the Ester.[3] |
| -OCH ₂ - (Ester) | 4.38 | Quartet | | Diagnostic ethyl ester methylene. [1] |
| -OCH ₃ (Methoxy) | 3.85 | Singlet | - | Characteristic methoxy singlet. |
| -CH ₃ (Ester) | 1.40 | Triplet | | Methyl terminus of the ethyl group. |

“

Critical QC Check: If you observe any coupling constant

in the aromatic region, your sample is NOT the 3,5-isomer. It is likely the 3,4-isomer (ortho-coupling) or 2,5-isomer.

13C NMR (100 MHz, CDCl₃)

- Carbonyl (C=O): ~165-166 ppm (Ester). Note: If a peak appears >170 ppm, suspect carboxylic acid impurity.
- Aromatic C-O (C5): ~160 ppm (Deshielded by Oxygen).
- Aromatic C-Br (C3): ~122-124 ppm (Shielded by heavy atom effect).
- Aliphatic: ~61 ppm (-OCH₂-), ~55 ppm (-OCH₃), ~14 ppm (-CH₃).

B. Mass Spectrometry (MS)

Objective: Confirm molecular formula and Bromine presence. Method: GC-MS (EI) or LC-MS (ESI+).

- Molecular Ion (): The spectrum must show two peaks of nearly equal intensity separated by 2 mass units.^[4]
 - 258 (Br isotope)
 - 260 (Br isotope)
- Base Peak (EI): Likely loss of the ethyl group (

) or the ethoxycarbonyl group (

).

- Isotopic Pattern: The 1:1 ratio is non-negotiable. A ratio of 3:1 indicates Chlorine; no split indicates loss of Bromine (de-bromination impurity).

C. Infrared Spectroscopy (FT-IR)

Objective: Rapid purity screening (Acid vs. Ester).

- C=O Stretch (Ester): 1715 – 1725 cm^{-1} .
 - Comparison: The free acid (3-bromo-5-methoxybenzoic acid) will shift to ~1680–1700 cm^{-1} and show a broad O-H stretch at 2500–3300 cm^{-1} .
- C-O Stretch: 1200 – 1300 cm^{-1} (Strong bands for Ester C-O and Aryl-Ether C-O).
- C-H Stretch: 2980 cm^{-1} (Aliphatic), >3000 cm^{-1} (Aromatic, weak).

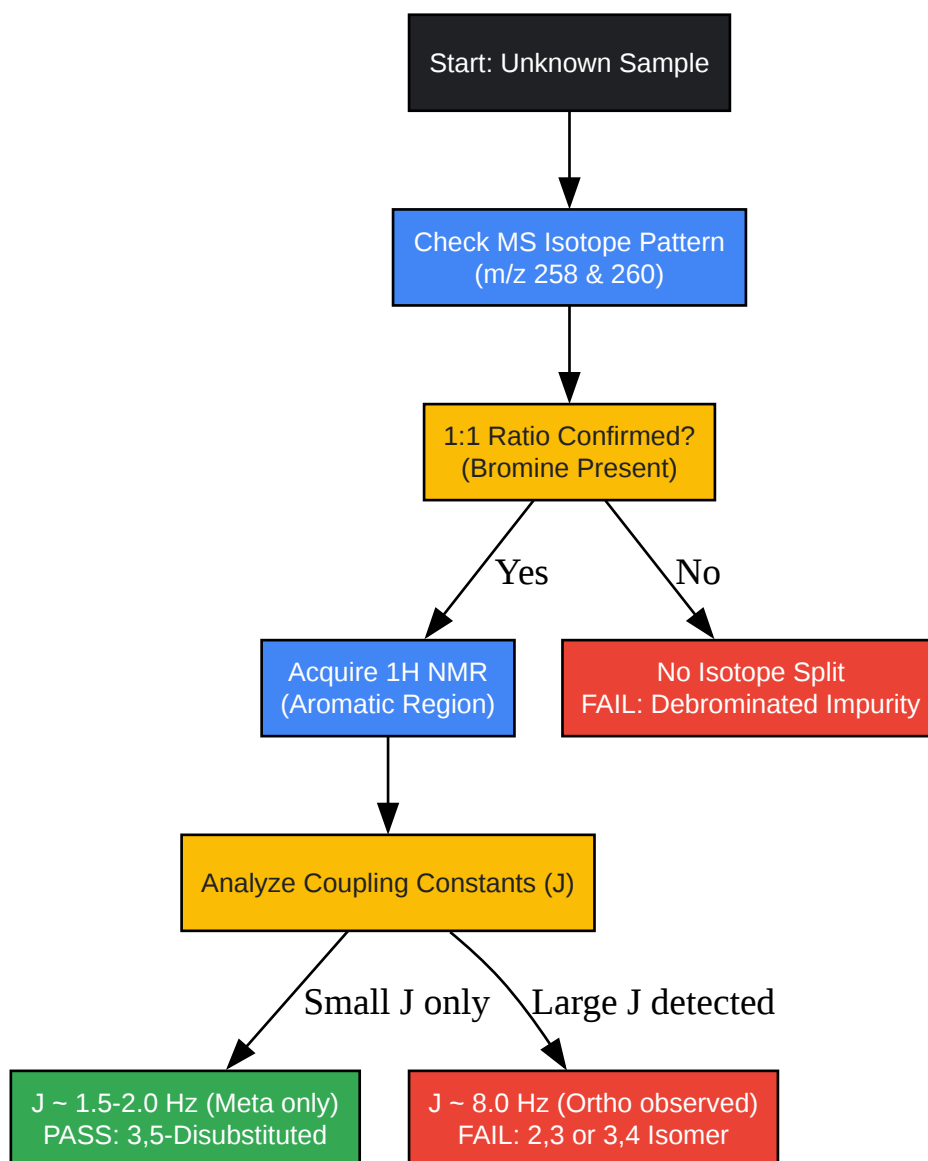
Experimental Protocols

Protocol A: High-Resolution ^1H NMR Acquisition

- Sample Prep: Dissolve 5–10 mg of **Ethyl 3-bromo-5-methoxybenzoate** in 0.6 mL CDCl_3 .
- Filtration: If the solution is cloudy (salt impurities), filter through a cotton plug into the NMR tube.
- Acquisition Parameters:
 - Pulse Angle: 30°
 - Relaxation Delay (D1): 1.0 s (Ensure quantitation of aromatic protons).
 - Scans (NS): 16 (Sufficient for >95% purity).
- Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually. Reference residual CHCl_3 to 7.26 ppm.[\[1\]](#)

Protocol B: Regio-Isomer Discrimination Workflow

Use this logic to validate the batch against potential isomers (e.g., from non-selective bromination).



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Figure 1: Decision tree for the structural validation of **Ethyl 3-bromo-5-methoxybenzoate**.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23062539, Ethyl 3-bromo-4-methoxybenzoate (Isomer Comparison Data). Retrieved from [[Link](#)]
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- To cite this document: BenchChem. [Spectroscopic Characterization Guide: Ethyl 3-bromo-5-methoxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3081062/docs#spectroscopic-characterization-guide-ethyl-3-bromo-5-methoxybenzoate>]

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